molecular formula C14H16N4O7 B12901092 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone CAS No. 92297-09-1

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone

Cat. No.: B12901092
CAS No.: 92297-09-1
M. Wt: 352.30 g/mol
InChI Key: GKKMZQDANLBXRO-VIZOYTHASA-N
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Description

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone is a chemical compound recognized in scientific literature as Furaltadone, a member of the nitrofuran class of antimicrobial agents . Nitrofuran derivatives like this one have been historically significant for their broad-spectrum antibacterial activity. Their primary mechanism of action is believed to involve enzymatic reduction of the nitro group, leading to the generation of reactive intermediates that cause damage to bacterial DNA, inhibit vital metabolic pathways, and ultimately result in cell death. Research into this compound is primarily of interest in the study of historical antimicrobial agents, the mechanisms of antibiotic action, and the development of resistance. Due to its structural features, it may also serve as a valuable intermediate or reference standard in synthetic organic chemistry and analytical method development. Please note that this product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the most current literature for the latest findings on its properties and potential research applications.

Properties

CAS No.

92297-09-1

Molecular Formula

C14H16N4O7

Molecular Weight

352.30 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H16N4O7/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16/h1-2,7,10H,3-6,8-9H2/b15-7+

InChI Key

GKKMZQDANLBXRO-VIZOYTHASA-N

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone, also known as AMOZ, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₄H₁₆N₄O₇Cl
Molecular Weight 352.30 g/mol
CAS Number 97158-93-5
Synonyms 5-morpholin-4-ylmethyl-3-[2-(5-nitro-furan-2-yl)-2-oxo-ethylideneamino]-oxazolidin-2-one

The biological activity of AMOZ primarily involves its interaction with various biological targets, which can include enzymes and receptors. The nitro group in the furoyl moiety is believed to play a crucial role in its mechanism, likely through the generation of reactive intermediates that can modify biomolecules.

Antimicrobial Properties

AMOZ has been studied for its antimicrobial properties, particularly against various bacterial strains. It exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies have shown that AMOZ can inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibiotic.

Anticancer Activity

Research indicates that AMOZ may possess anticancer properties. In cell line studies, it has demonstrated cytotoxic effects against certain cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of AMOZ against resistant strains of bacteria. The results indicated that AMOZ had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option .
  • Cytotoxicity in Cancer Cells : In a controlled laboratory setting, AMOZ was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed that treatment with AMOZ resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cancer types .

Safety and Toxicology

The safety profile of AMOZ is critical for its potential therapeutic applications. Preliminary toxicological assessments have shown low toxicity in animal models at therapeutic doses. However, further studies are needed to fully understand its safety margins and potential side effects.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxazolidinone class, which is notable for its antibiotic properties. Its structure features a morpholinomethyl group attached to an oxazolidinone core, along with a nitrofuran moiety, which is essential for its biological activity. The presence of the nitro group contributes to its potential as an antimicrobial agent.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of nitrofuran compounds have been effective against resistant strains of bacteria, making them valuable in treating infections where conventional antibiotics fail .

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of nitrofuran derivatives, including 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone). The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .

Anticancer Potential

There are indications that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells through various pathways.

Case Study:
Research conducted by the International Agency for Research on Cancer (IARC) assessed the carcinogenicity of nitrofuran derivatives, including this compound. The findings suggested that while some derivatives showed promise in targeting cancer cells, further investigation is required to fully understand their safety and efficacy .

Drug Repurposing

Given the historical use of nitrofuran compounds in clinical settings, there is potential for repurposing existing drugs for new therapeutic uses. This approach can significantly reduce development time and costs associated with bringing new drugs to market.

Insights:
An update on the derivatization and repurposing of clinical nitrofuran drugs highlighted various strategies to enhance the efficacy of existing compounds while minimizing toxicity . The unique structure of this compound positions it well for such applications.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicity profile. Certain derivatives have been classified under Proposition 65 for their carcinogenic potential . This classification necessitates caution in their use and further research into their safety profiles.

Summary Table of Applications

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against resistant bacterial strains
Anticancer PotentialInduces apoptosis in cancer cells
Drug RepurposingPotential for enhancing efficacy of existing drugs
Toxicological ConcernsClassified as carcinogenic under Proposition 65

Comparison with Similar Compounds

Comparison with Similar Compounds

Furaltadone belongs to the nitrofuran class, which shares a nitro group attached to a furan ring. This structural feature confers antimicrobial activity but also contributes to genotoxicity and carcinogenicity. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Therapeutic Use Carcinogenicity (IARC Group) NSRL (µg/day)
Furaltadone Morpholinomethyl group on oxazolidinone Veterinary antibacterial 2B 0.18
Furazolidone Lacks morpholinomethyl group; oxazolidinone backbone Human/veterinary antibacterial 3 (Not classifiable) N/A
Nitrofurantoin Hydantoin ring instead of oxazolidinone Urinary tract infections 3 (Not classifiable) N/A
Nitrofurazone Semicarbazone group instead of oxazolidinone Topical antiseptic 2B 0.5
AMOZ (Furaltadone metabolite) Morpholinomethyl group retained; nitro group reduced Marker for residues Not classified N/A

Key Findings

Nitrofurazone, despite structural differences, shares Furaltadone’s Group 2B classification but has a higher NSRL (0.5 µg/day), suggesting Furaltadone’s greater carcinogenic risk per unit dose .

Metabolites and Residue Concerns: Furaltadone metabolizes into 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a residue marker in food products. Derivatives like 2-NP-AMOZ are used analytically to detect illegal veterinary use, highlighting regulatory challenges shared with other nitrofurans .

Regulatory Status: Furaltadone is explicitly listed under Proposition 65 due to its mammary tumorigenicity in rats, whereas Furazolidone (Group 3) and Nitrofurantoin (Group 3) lack sufficient evidence for carcinogenicity in humans .

Mechanistic Similarities: All nitrofurans undergo nitroreduction to form reactive intermediates that bind DNA, causing mutations. However, substituents like the morpholinomethyl group in Furaltadone may alter redox cycling efficiency or tissue specificity .

Table 2: Carcinogenic Risk Profiles

Compound Name IARC Classification Key Tumor Site (Animal Studies) NSRL (µg/day) Regulatory Listings
Furaltadone 2B Mammary gland (rats) 0.18 Proposition 65, IARC Monographs
Nitrofurazone 2B Skin (mice) 0.5 Proposition 65
MX (furan derivative) 2B Liver (rats) 0.11 Proposition 65

Preparation Methods

Synthesis of the Oxazolidinone Intermediate (3-amino-5-(morpholinomethyl)-2-oxazolidinone)

The preparation begins with the synthesis of the key intermediate, 3-amino-5-(morpholinomethyl)-2-oxazolidinone, which is then condensed with 5-nitro-2-furaldehyde.

Stepwise Process:

  • Starting Materials:

    • 3-(N-morpholinyl)-1,2-epoxypropane
    • Hydrazine hydrate
    • Diethyl carbonate
    • Sodium metal in methanol
  • Procedure:

    • 3-(N-morpholinyl)-1,2-epoxypropane is added dropwise to hydrazine hydrate warmed to about 85°C, maintaining the reaction temperature between 90°C and 100°C. This step forms 1-hydrazino-3-morpholinyl-2-propanol.
    • Excess hydrazine hydrate is removed under vacuum.
    • The residue is reacted with diethyl carbonate and sodium metal in methanol under reflux for approximately 2 hours.
    • The reaction mixture is distilled to remove alcohol, yielding a thick green liquid. Upon cooling, a precipitate forms, which is filtered and washed with ether.
    • The crude product is recrystallized from isopropanol to give purified 3-amino-5-(morpholinomethyl)-2-oxazolidinone with a melting point of approximately 120°C.
  • Yield: Approximately 82% for the intermediate.

  • Notes: The intermediate can be used directly in the next step without isolation if desired.

Condensation with 5-nitro-2-furaldehyde

  • Reagents:

    • 3-amino-5-(morpholinomethyl)-2-oxazolidinone (or reaction mixture containing it)
    • 5-nitro-2-furaldehyde dissolved in ethanol
    • Acidified water (10% HCl) for initial filtration and purification
    • Saturated sodium carbonate solution for basification
  • Procedure:

    • The intermediate or its reaction mixture is treated with acidified water and filtered to remove impurities.
    • To the clear filtrate, a solution of 5-nitro-2-furaldehyde in ethanol is added dropwise, forming an orange hydrochloride salt solution.
    • The free base of the target compound is precipitated by making the solution basic with saturated sodium carbonate solution.
    • The yellow solid is filtered, washed with alcohol, and dried.
    • Recrystallization from 95% ethanol improves purity and raises the melting point to about 206°C (decomposition).
  • Yield: Approximately 53% based on the starting epoxypropane.

  • Final Product: 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone.

Preparation of Hydrochloride Salt (Optional)

  • The free base can be converted to its hydrochloride salt by suspending it in alcohol and adding concentrated aqueous HCl.
  • The salt precipitates as pale yellow crystals, which are filtered and recrystallized from 80% alcohol.
  • Melting point range for the hydrochloride salt is approximately 223°C to 228°C (decomposition).

Summary Table of Preparation Steps

Step Reactants/Conditions Product Yield (%) Melting Point (°C) Notes
1 3-(N-morpholinyl)-1,2-epoxypropane + Hydrazine hydrate (90-100°C) 1-hydrazino-3-morpholinyl-2-propanol (intermediate) - - Intermediate not distilled
2 Intermediate + Diethyl carbonate + Na in MeOH, reflux 2h 3-amino-5-(morpholinomethyl)-2-oxazolidinone 82 120 (recrystallized) Can be used crude
3 Intermediate + 5-nitro-2-furaldehyde in EtOH, acid/base workup Target compound (free base) 53 206 (dec.) Schiff base formation
4 Free base + HCl in alcohol Hydrochloride salt Quantitative 223-228 (dec.) Optional salt form

Research Findings and Notes

  • The synthetic route is well-documented in patent literature and chemical databases, emphasizing the condensation of the morpholinomethyl oxazolidinone intermediate with 5-nitro-2-furaldehyde as the key step.
  • The nitro group on the furan ring is reactive and requires careful handling during synthesis to avoid side reactions.
  • The intermediate oxazolidinone is synthesized via nucleophilic ring opening of the epoxypropane by hydrazine, followed by cyclization with diethyl carbonate.
  • Purification steps typically involve recrystallization from alcohol solvents to achieve high purity.
  • The hydrochloride salt form is often prepared for improved stability and handling.
  • Yields are moderate to good, with the condensation step being the limiting factor in overall yield.
  • Analytical confirmation of the product includes melting point determination, mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Q & A

Q. What is the carcinogenic classification of this compound, and how should this inform laboratory handling protocols?

The compound is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC) . California’s Proposition 65 also lists it as a chemical known to cause cancer, with a "No Significant Risk Level" (NSRL) of 0.18 μg/day . Researchers must adhere to strict handling protocols:

  • Use fume hoods for synthesis or sample preparation.
  • Implement personal protective equipment (PPE), including nitrile gloves and lab coats.
  • Store in labeled, sealed containers with hazard warnings.
  • Monitor airborne exposure levels using gas chromatography (GC) or HPLC .

Q. What analytical techniques are recommended for quantifying this compound in biological or environmental samples?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC/MS) is the gold standard. Example method:

  • Column : Primesep C (mixed-mode stationary phase).
  • Mobile phase : Acetonitrile/water with 0.1% formic acid.
  • Detection : UV at 254 nm or MS in positive ion mode. Gas chromatography (GC) is suitable for volatile derivatives, though derivatization may be required . Calibration curves should be validated against certified reference materials (CRMs) with ≥95% purity .

Q. How can structural ambiguity related to its CAS registry number be resolved?

Discrepancies exist in CAS numbers:

  • 139-91-3 : Listed in California Proposition 65 and associated with furaltadone hydrochloride .
  • 3795-88-8 : Cited by IARC and NTP . To resolve ambiguity:
  • Cross-reference synthesis pathways (e.g., nitrofuran derivatives) .
  • Use NMR (¹H/¹³C) and high-resolution MS to confirm structural identity.
  • Consult IARC Monographs or regulatory databases for harmonized classifications .

Advanced Research Questions

Q. What experimental models are appropriate for studying its carcinogenic mechanisms?

  • In vitro : Use human liver (HepG2) or kidney (HEK293) cell lines to assess DNA adduct formation via ³²P-postlabeling .
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) exposed to 0.5–2 mg/kg/day for 18–24 months, with histopathological analysis of liver and renal tissues .
  • Mechanistic focus : Evaluate oxidative stress markers (e.g., 8-OHdG for DNA damage) and activation of pro-carcinogenic pathways (e.g., NF-κB) via western blot or qPCR .

Q. How can synthesis purity be optimized to minimize genotoxic impurities?

  • Step 1 : Condense 5-nitro-2-furoyl chloride with 3-amino-2-oxazolidinone in anhydrous DMF at 0–5°C .
  • Step 2 : Purify via recrystallization (acetic acid/ethanol, 1:3 v/v) to remove unreacted morpholine intermediates.
  • Quality control :
  • Purity ≥98% by HPLC .
  • Limit residual solvents (e.g., DMF <890 ppm) per ICH Q3C guidelines.
  • Test for nitroso impurities (e.g., NDMA) via LC-MS/MS .

Q. How should contradictory data on its environmental persistence be addressed?

Discrepancies arise from:

  • Degradation rates : Reported half-life ranges from 7 days (aerobic soil) to >60 days (aquatic systems) .
  • Methodology :
  • Conduct comparative studies under standardized OECD 307 (soil) and 308 (water) guidelines.
  • Use isotopically labeled analogs (e.g., ¹⁵N) to track biodegradation pathways.
  • Validate via inter-laboratory trials to harmonize detection limits (e.g., LOQ <0.1 μg/L) .

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